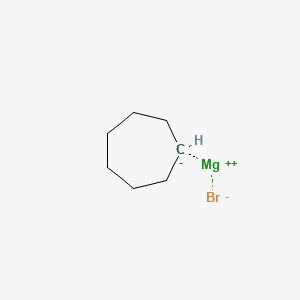

Cycloheptylmagnesium bromide

説明

Cycloheptylmagnesium bromide (CAS: 5786-21-0) is a Grignard reagent with the molecular formula C₇H₁₃BrMg and a molecular weight of 201.39 g/mol . It is synthesized via the reaction of cycloheptyl bromide with magnesium turnings in diethyl ether at 0–20°C, often in the presence of lithium bromide (LiBr) to stabilize the reagent . The formation mechanism involves free cycloheptyl radicals (lifetime ~10⁻⁶ s), which are trapped by radical scavengers like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO), yielding products such as N-cycloheptoxy-TMPO (TMPOR) . Cycloheptylmagnesium bromide is highly reactive, participating in nucleophilic additions and protonolysis reactions. Its reactivity is influenced by solvent polarity, temperature, and steric effects of the cycloheptyl ring .

特性

CAS番号 |

78378-12-8 |

|---|---|

分子式 |

C7H13BrMg |

分子量 |

201.39 g/mol |

IUPAC名 |

magnesium;cycloheptane;bromide |

InChI |

InChI=1S/C7H13.BrH.Mg/c1-2-4-6-7-5-3-1;;/h1H,2-7H2;1H;/q-1;;+2/p-1 |

InChIキー |

AKCQIGOEIIPTMW-UHFFFAOYSA-M |

正規SMILES |

C1CCC[CH-]CC1.[Mg+2].[Br-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Cycloheptylmagnesium bromide belongs to the class of cycloalkyl Grignard reagents. Below is a detailed comparison with structurally analogous compounds:

Cyclopentylmagnesium Bromide

- Molecular Formula : C₅H₉BrMg

- Molecular Weight : 173.34 g/mol

- CAS : 33240-34-5

- However, steric hindrance is reduced due to the smaller ring size .

- Synthesis : Available as a 2.0 M solution in diethyl ether , synthesized under similar conditions but at higher yields due to faster magnesium activation .

- Applications : Widely used in synthesizing cyclopentane-containing pharmaceuticals and agrochemicals .

Cyclohexylmethylmagnesium Bromide

- Molecular Formula : C₇H₁₃BrMg

- Molecular Weight : 201.39 g/mol

- CAS : 35166-78-0

- Reactivity : The cyclohexylmethyl group provides greater steric bulk and electron-donating effects, slowing reaction kinetics compared to cycloheptylmagnesium bromide. It exhibits higher selectivity in cross-coupling reactions .

- Solubility : Typically used as a 0.25–0.5 M solution in tetrahydrofuran (THF) , offering better solubility for aromatic substrates .

Cyclopropylmagnesium Bromide

- Molecular Formula : C₃H₅BrMg

- Molecular Weight : 145.32 g/mol

- CAS : N/A

- Reactivity : The highly strained cyclopropane ring enhances electrophilicity, making it exceptionally reactive but less stable. It decomposes readily at room temperature, requiring cryogenic storage .

- Applications: Limited to specialized syntheses of cyclopropane-containing natural products .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Common Solvent | Concentration (M) |

|---|---|---|---|---|---|

| Cycloheptylmagnesium bromide | C₇H₁₃BrMg | 201.39 | 5786-21-0 | Diethyl ether | 0.19–0.25 |

| Cyclopentylmagnesium bromide | C₅H₉BrMg | 173.34 | 33240-34-5 | Diethyl ether | 2.0 |

| Cyclohexylmethylmagnesium bromide | C₇H₁₃BrMg | 201.39 | 35166-78-0 | THF | 0.25–0.5 |

| Cyclopropylmagnesium bromide | C₃H₅BrMg | 145.32 | N/A | Diethyl ether | 1.0 |

Table 2: Reactivity and Stability

| Compound | Radical Stability (Half-life) | Thermal Stability | Key Reaction Pathways |

|---|---|---|---|

| Cycloheptylmagnesium bromide | ~10⁻⁶ s (trapped by TMPO) | Moderate | Radical coupling, protonolysis |

| Cyclopentylmagnesium bromide | Not studied | High | Nucleophilic substitution, alkylation |

| Cyclohexylmethylmagnesium bromide | N/A | High | Cross-coupling, Grignard addition |

| Cyclopropylmagnesium bromide | <10⁻⁶ s (due to ring strain) | Low | Ring-opening reactions |

Research Findings

Radical Intermediates: Cycloheptylmagnesium bromide forms via a radical mechanism, as evidenced by trapping experiments with TMPO.

Solvent Effects : Cycloheptylmagnesium bromide exhibits lower solubility in diethyl ether (0.19–0.25 M) compared to cyclopentylmagnesium bromide (2.0 M), likely due to the larger cycloheptyl group .

Hydrolysis Kinetics : Cycloheptylmagnesium bromide hydrolyzes faster than cyclohexylmethyl derivatives in the presence of tert-amyl alcohol, attributed to greater steric accessibility of the Mg center .

Thermal Decomposition : Cyclopropylmagnesium bromide decomposes at –20°C , while cycloheptyl and cyclopentyl analogs remain stable up to 25°C .

Q & A

Q. How should cycloheptylmagnesium bromide be safely handled to prevent reactivity hazards in laboratory settings?

Cycloheptylmagnesium bromide, as a Grignard reagent, requires strict handling under inert atmospheres (e.g., nitrogen or argon) to avoid violent reactions with moisture or oxygen. Use flame-resistant equipment and ensure all glassware is thoroughly dried. Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory. Refer to safety protocols for similar organomagnesium compounds, which emphasize avoiding ignition sources and ensuring adequate ventilation .

Q. What are the critical parameters for synthesizing cycloheptylmagnesium bromide via Grignard reactions?

Successful synthesis requires anhydrous conditions, typically in dry diethyl ether or tetrahydrofuran (THF). Cycloheptyl bromide is reacted with magnesium metal under controlled temperatures (20–40°C). The reaction progress can be monitored by observing the initiation of magnesium activation (e.g., cloudiness or bubbling). Excess magnesium is often used to ensure complete conversion, with quenching protocols in place for unreacted reagent .

Q. What storage conditions are necessary to maintain the stability of cycloheptylmagnesium bromide solutions?

Store in tightly sealed, moisture-free containers under an inert gas (nitrogen or argon) at temperatures between 2–8°C. Prolonged storage can lead to degradation, so solutions should be used promptly. Compatibility with storage materials (e.g., glass or specific polymers) must be verified to prevent side reactions .

Q. How should waste containing cycloheptylmagnesium bromide be disposed of safely?

Quench residual reagent slowly with isopropanol or ethanol under controlled conditions, followed by neutralization with a weak acid (e.g., diluted HCl). Collect the resulting mixture in labeled containers for hazardous waste disposal, adhering to local regulations. Avoid aqueous disposal methods to prevent exothermic reactions .

Advanced Research Questions

Q. What analytical methods are optimal for quantifying the purity and concentration of cycloheptylmagnesium bromide?

Titration with standardized acids (e.g., HCl) or iodometric methods can determine active magnesium content. Advanced techniques like capillary electrophoresis (CE) with direct UV detection (optimized for bromide ions) provide high-resolution separation from interfering anions (e.g., chloride). CE parameters include a borate buffer (pH 9.2) and applied voltage of 15 kV for efficient peak resolution .

Q. How can side reactions (e.g., protonolysis or enolization) be minimized during nucleophilic additions with cycloheptylmagnesium bromide?

Side reactions are mitigated by maintaining low temperatures (−10 to 0°C), slow reagent addition rates, and using aprotic solvents (e.g., THF). Sterically hindered substrates may require catalytic additives (e.g., CuI or CeCl₃) to direct regioselectivity. Computational modeling of transition states can further guide reaction optimization .

Q. What strategies improve reaction yields in large-scale syntheses involving cycloheptylmagnesium bromide?

Scalability challenges include heat dissipation and mixing efficiency. Use continuous-flow reactors to enhance temperature control and reduce localized hot spots. Solvent selection (e.g., 2-methyl-THF) improves both solubility and sustainability. Process analytical technology (PAT), such as in-situ FTIR, enables real-time monitoring of reagent consumption .

Q. How does the steric bulk of the cycloheptyl group influence cross-coupling reactions (e.g., Kumada or Negishi couplings)?

The cycloheptyl group’s steric hindrance reduces undesired β-hydride elimination, favoring stable organometallic intermediates. However, it may slow transmetallation steps, requiring elevated temperatures (40–60°C) or polar solvents (e.g., DME). Comparative studies with smaller Grignard reagents (e.g., methylmagnesium bromide) highlight trade-offs between reactivity and selectivity .

Q. What spectroscopic techniques are effective for characterizing cycloheptylmagnesium bromide and its derivatives?

and NMR in deuterated THF can identify the organomagnesium species, though air-free techniques are critical. IR spectroscopy detects Mg–C stretching vibrations (~500 cm). For decomposition products, GC-MS or XPS analysis identifies bromide residues or oxidized byproducts .

Q. How can computational methods predict the reactivity of cycloheptylmagnesium bromide in novel synthetic pathways?

Density functional theory (DFT) simulations model transition states and activation energies for proposed reactions. Parameters like NBO (Natural Bond Orbital) charges and frontier molecular orbitals (HOMO-LUMO gaps) predict nucleophilic attack sites. Validation against experimental kinetic data refines computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。